molecular formula C10H7F3O5S B8534721 (6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate

Cat. No.: B8534721
M. Wt: 296.22 g/mol
InChI Key: QYBDTSQIDAOQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester typically involves the esterification of 6-methoxy-benzofuran-3-ol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester.

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The trifluoromethanesulfonic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.

Scientific Research Applications

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The benzofuran ring system may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.

    6-Methoxy-benzofuran: A benzofuran derivative with potential biological activities.

    Trifluoromethanesulfonic acid esters: A class of compounds with similar acidic properties and reactivity.

Uniqueness

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the versatile benzofuran ring system

Properties

Molecular Formula

C10H7F3O5S

Molecular Weight

296.22 g/mol

IUPAC Name

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H7F3O5S/c1-16-6-2-3-7-8(4-6)17-5-9(7)18-19(14,15)10(11,12)13/h2-5H,1H3

InChI Key

QYBDTSQIDAOQSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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